1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C11H24Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Vorbereitungsmethoden
The synthesis of 1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE typically involves the reaction of cyclohexylamine with piperidine under controlled conditions. The process can be summarized as follows:
Cyclohexylamine and Piperidine Reaction: Cyclohexylamine is reacted with piperidine in the presence of a suitable catalyst.
Formation of Intermediate: The reaction leads to the formation of an intermediate compound.
Hydrochloride Addition: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-CYCLOHEXYLPIPERIDIN-4-AMINE.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the final product.
Analyse Chemischer Reaktionen
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclohexylpiperidinone, while reduction could yield cyclohexylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical products, including polymers and resins
Wirkmechanismus
The mechanism of action of 1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE can be compared with other similar compounds, such as:
1-CYCLOHEXYLPIPERIDIN-4-AMINE: This compound lacks the dihydrochloride component, which can affect its solubility and reactivity.
N-CYCLOHEXYLPIPERIDIN-4-AMINE: Similar in structure but may have different binding affinities and biological activities.
CYCLOHEXYLPIPERIDINE: A related compound with variations in its chemical properties and applications
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties that are valuable in various research and industrial contexts.
Eigenschaften
IUPAC Name |
1-cyclohexylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h10-11H,1-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOISHUVLRSUMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.